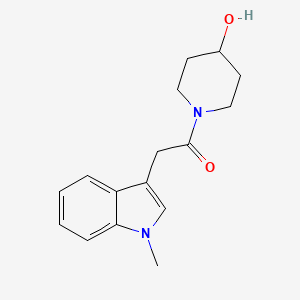![molecular formula C12H15F2NO3S B15116086 [1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B15116086.png)
[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a difluorobenzenesulfonyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol typically involves the reaction of piperidine derivatives with difluorobenzenesulfonyl chloride under basic conditions. The hydroxymethyl group can be introduced via reduction of the corresponding aldehyde or ketone precursor. Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and other reducing agents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would likely be optimized for yield and purity, involving steps such as sulfonylation, reduction, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol under strong reducing conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
- Oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids.
- Reduction of the sulfonyl group yields sulfides or thiols.
- Substitution reactions yield various substituted piperidine derivatives .
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: In medicinal chemistry, [1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity .
Mechanism of Action
The mechanism of action of [1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorobenzenesulfonyl group can enhance binding affinity and specificity to the target, while the piperidine ring provides structural stability .
Comparison with Similar Compounds
- [1-(4-Fluorobenzyl)piperidin-4-yl]methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
- [1-(4-Bromobenzyl)piperidin-4-yl]methanol
Uniqueness: The presence of the difluorobenzenesulfonyl group in [1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity, binding properties, and overall pharmacological profile .
Properties
Molecular Formula |
C12H15F2NO3S |
|---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]methanol |
InChI |
InChI=1S/C12H15F2NO3S/c13-10-5-11(14)7-12(6-10)19(17,18)15-3-1-9(8-16)2-4-15/h5-7,9,16H,1-4,8H2 |
InChI Key |
SPDONIYZUPTPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)S(=O)(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline](/img/structure/B15116006.png)
![N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B15116009.png)


![N-{4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B15116044.png)
![3-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B15116049.png)


![6-(1H-pyrazol-1-yl)-N-[(1r,4r)-4-methylcyclohexyl]pyrimidin-4-amine](/img/structure/B15116072.png)
![2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15116075.png)

![1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine](/img/structure/B15116084.png)
![N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15116087.png)
![2-{5-[3-(Trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B15116091.png)
